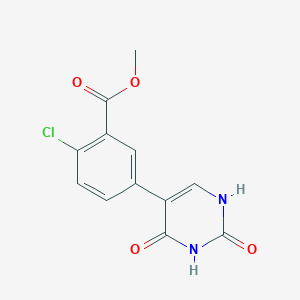
5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-3BOC-AP-2,4-DHP-95%), also known as 5-BOC-AP-2,4-DHP, is an organic compound that has been widely used in scientific research for its unique properties. It is a white solid compound that is soluble in many organic solvents and is used in a variety of laboratory experiments. 5-3BOC-AP-2,4-DHP-95% is synthetically produced in a laboratory and is widely used in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of 5-3BOC-AP-2,4-DHP-95% is not fully understood. However, it is believed to interact with proteins and enzymes in the body in order to modulate their activity. It is thought to bind to specific sites on proteins and enzymes, thereby altering their conformation and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-3BOC-AP-2,4-DHP-95% are not fully understood. However, it has been shown to modulate the activity of certain enzymes and proteins in the body. It has also been shown to have a variety of effects on cell signalling pathways, including the regulation of gene expression, cell proliferation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-3BOC-AP-2,4-DHP-95% in laboratory experiments include its high purity, low cost, and ease of synthesis. It is also relatively stable and has a relatively low toxicity. The main limitation of using 5-3BOC-AP-2,4-DHP-95% in laboratory experiments is that its mechanism of action is not fully understood, so its effects on biological systems may not be accurately predicted.
Zukünftige Richtungen
The future directions for 5-3BOC-AP-2,4-DHP-95% research include further investigations into its mechanism of action, its effects on various biological systems, and its potential applications in drug development. Other areas of research include the development of novel synthesis methods for 5-3BOC-AP-2,4-DHP-95%, the optimization of existing synthesis methods, and the development of novel uses for 5-3BOC-AP-2,4-DHP-95%.
Synthesemethoden
The synthesis of 5-3BOC-AP-2,4-DHP-95% involves a multi-step process. The first step is the preparation of the starting material, 3-bromo-4-chloro-5-methylpyridine, which is prepared by the reaction of 4-chloro-3-methylpyridine with bromine in aqueous acetic acid. The second step is the conversion of the starting material to 5-3BOC-AP-2,4-DHP-95% by the reaction of 3-bromo-4-chloro-5-methylpyridine with 2,4-dihydroxy-5-aminophenylboronic acid in the presence of a palladium-catalyzed cross-coupling reaction. The reaction yields the desired product in a 95% yield.
Wissenschaftliche Forschungsanwendungen
5-3BOC-AP-2,4-DHP-95% has been widely used in scientific research due to its unique properties. It has been used in a variety of biochemical and physiological experiments, such as studies of enzyme kinetics, protein-ligand interactions, and drug metabolism. It has also been used to study the structure and function of various biological systems, such as the nervous system, cardiovascular system, and immune system.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(2,4-dioxo-1H-pyrimidin-5-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2,3)22-14(21)17-10-6-4-5-9(7-10)11-8-16-13(20)18-12(11)19/h4-8H,1-3H3,(H,17,21)(H2,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDHCKNKWMPHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6386113.png)

